硫酸钇(III)八水合物

描述

Yttrium(III) sulfate octahydrate is used as a laboratory reagent, colorant, structural ceramics, optical glasses, and catalysts . It finds application in electrical components and photo-optical materials .

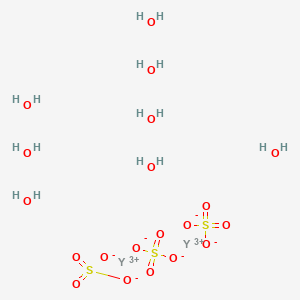

Molecular Structure Analysis

The molecular formula of Yttrium(III) sulfate octahydrate is H16O20S3Y2 . The InChI Key is OMBXBIHFXZAMLA-UHFFFAOYSA-H .Chemical Reactions Analysis

Yttrium sulfate can form double salts such as MY(SO4)2 and M3Y(SO4)3 . The reactions are as follows:Physical And Chemical Properties Analysis

Yttrium(III) sulfate octahydrate appears as red monoclinic crystals . It has a density of 2.59 g/cm3 . It loses all its water molecules at 120°C and decomposes at 700°C . It is sparingly soluble in water, less soluble in hot water . It dissolves in concentrated sulfuric acid forming Y(HSO4)3 . It is insoluble in alkalis and forms double salts with alkali sulfates .科学研究应用

实验室试剂

硫酸钇(III)八水合物由于其高纯度和反应性而被广泛用作实验室试剂。 在研究环境中,它用作校准仪器、制备分析样品和合成其他钇基化合物的标准 .

材料科学中的着色剂

作为着色剂,该化合物赋予各种材料所需的的光学特性。 它用于制造陶瓷和玻璃的颜料,其中钇离子可以根据基质材料和烧成条件产生一系列颜色 .

结构陶瓷

在结构陶瓷领域,硫酸钇(III)八水合物有助于开发具有改进的机械强度和热稳定性的材料。 它在高温应用中特别有用,例如航空航天工程和工业加工设备 .

光学玻璃

该化合物在光学玻璃的生产中起着至关重要的作用。 它有助于调节折射率并提高抗结晶性,这对于相机、望远镜和科学仪器中使用的高性能透镜和棱镜至关重要 .

催化剂

硫酸钇(III)八水合物在各种化学反应中用作催化剂。 它稳定过渡态并降低活化能的能力使其在有机合成和工业过程中具有价值 .

电气元件

该化合物在电气元件的制造中得到应用,特别是在制造介电材料方面。 这些材料对于电容器和其他需要高绝缘性能的电子设备至关重要 .

光学材料

在光学材料中,硫酸钇(III)八水合物增强了光电探测器和其他光敏器件的性能。 它用于提高将光转换为电信号的效率,这在太阳能电池和光学传感器中至关重要 .

微波滤波器

硫酸钇(III)八水合物用于制造钇铁石榴石 (YIG),它们在微波滤波器中非常有效。 这些滤波器在电信和雷达系统中对于信号处理和降噪至关重要 .

安全和危害

Yttrium(III) sulfate octahydrate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of skin contact, wash with plenty of soap and water . If skin irritation occurs, get medical advice/attention . In case of eye contact, rinse cautiously with water for several minutes . If eye irritation persists, get medical advice/attention .

作用机制

Target of Action

Yttrium(III) sulfate octahydrate primarily targets the sulfate groups in its structure . The compound is composed of yttrium ions surrounded by eight oxygen atoms in the form of a distorted square antiprism . Four of these oxygen atoms belong to monodentate sulfate groups .

Mode of Action

The interaction of Yttrium(III) sulfate octahydrate with its targets results in a unique structural configuration. In the sulfate group, the oxygen atoms are linked to three Y3+ cations, while another sulfate group connects only two Y3+ cations . This results in a coordination that can be written as Y(H2O)4(S1O4)3(S2O4) .

Biochemical Pathways

The compound’s unique structure and coordination suggest that it may interact with biochemical pathways involving sulfate groups and yttrium ions .

Pharmacokinetics

The compound is soluble in water , which suggests it may have good bioavailability

Result of Action

Its unique structure and coordination suggest it may have specific interactions with cells and molecules that involve yttrium ions and sulfate groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Yttrium(III) sulfate octahydrate. For instance, its solubility in water suggests that the compound’s action may be influenced by the hydration levels in its environment.

属性

IUPAC Name |

yttrium(3+);trisulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.8H2O.2Y/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBXBIHFXZAMLA-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H16O20S3Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225470 | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7446-33-5 | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, yttrium(3+) salt (3:2), octahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(III) sulfate octahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

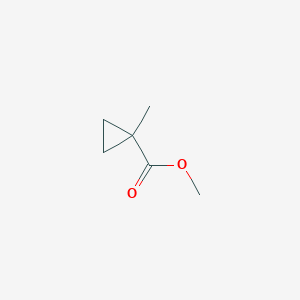

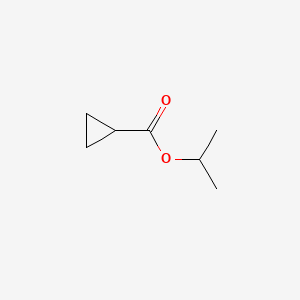

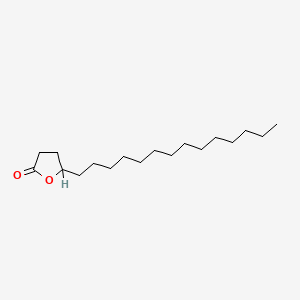

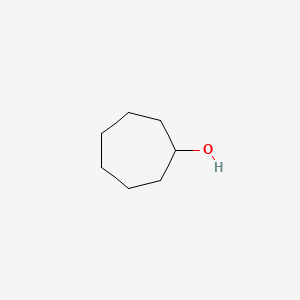

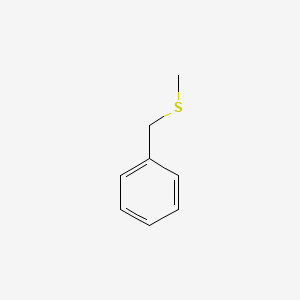

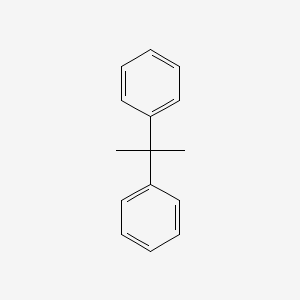

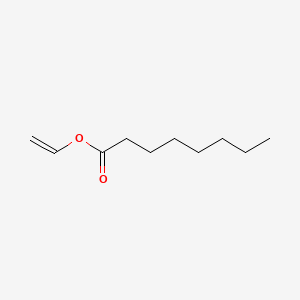

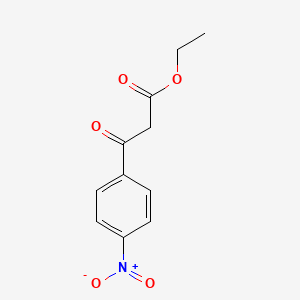

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the basic crystal structure of Yttrium(III) sulfate octahydrate?

A1: Yttrium(III) sulfate octahydrate (Y2(SO4)3·8H2O) forms infinite layers parallel to the (101̅) plane []. The fundamental building block of these layers is the [Y(H2O)4(SO4)3/2] unit. These layers are interconnected solely through moderately strong hydrogen bonds. The yttrium ion (Y3+) is surrounded by eight oxygen atoms, forming a distorted square antiprism geometry. Four of these oxygen atoms come from water molecules, and the remaining four come from sulfate groups [].

Q2: Is Yttrium(III) sulfate octahydrate similar to other compounds in terms of structure?

A2: Yes, Yttrium(III) sulfate octahydrate shares its structural framework with other rare-earth sulfate octahydrates. This commonality suggests a recurring structural motif within this family of compounds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。